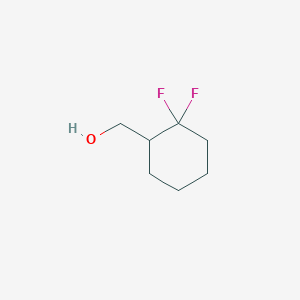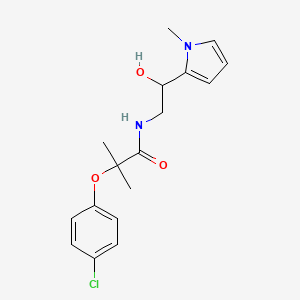
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21ClN2O3 and its molecular weight is 336.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen Bonding and Molecular Structure
Researchers have explored the molecular structure and hydrogen bonding patterns of compounds with structural similarities to 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylpropanamide. These studies provide insights into the potential applications of such compounds in designing new materials with specific properties. For example, Kubicki et al. (2000) focused on the crystal structures of three anticonvulsant enaminones, highlighting the role of hydrogen bonding in their molecular arrangement. This research suggests that understanding the hydrogen bonding and molecular structure of complex compounds can inform the development of new materials with desired physical and chemical characteristics (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Characterization of Conductive Polymers
Another area of application is in the synthesis and characterization of conductive polymers. Gueye et al. (2016) reported on the development of highly conductive poly(3,4-ethylenedioxythiophene) (PEDOT) films, demonstrating the potential of precise synthesis and dopant engineering to enhance conductivity. This work illustrates the relevance of such chemical compounds in creating advanced materials for electronics and energy storage applications (Gueye et al., 2016).
Antimicrobial Activity
Research on derivatives of pyrrole, a core component of the chemical compound , has shown promising antimicrobial activities. Gadzhily et al. (2010) synthesized a series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles, evaluating their antimicrobial effectiveness. This indicates potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gadzhily et al., 2010).
Polymerization and Material Properties
The research also extends to the polymerization processes and the resulting material properties. Labourdette et al. (2009) described the synthesis of chiral diaminophenoxy proligands and their zinc ethyl complexes, showcasing the intricate balance between reactivity and the catalytic potential of these complexes in polymerization processes. Such studies underline the importance of molecular design in creating polymers with specific characteristics for industrial applications (Labourdette et al., 2009).
Analytical Chemistry and Environmental Monitoring
Finally, compounds with chlorophenoxy groups have been explored for their utility in analytical chemistry, particularly in the detection and quantification of environmental pollutants. Wintersteiger et al. (1999) developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acid herbicides, highlighting the importance of such chemical analyses in environmental monitoring and protection (Wintersteiger, Goger, & Krautgartner, 1999).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-17(2,23-13-8-6-12(18)7-9-13)16(22)19-11-15(21)14-5-4-10-20(14)3/h4-10,15,21H,11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVGFASQZNZULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=CN1C)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)
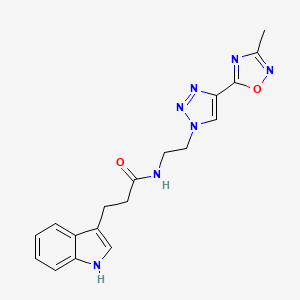
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

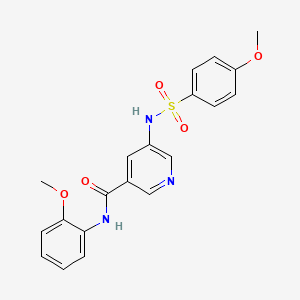
![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)
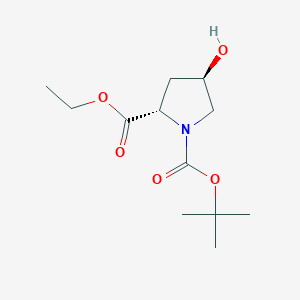

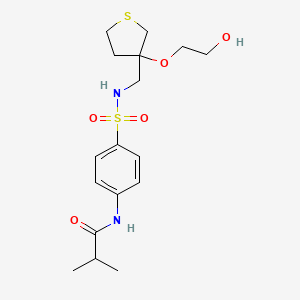

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
